4-Cyclopropyl-1,4-diazepan-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-1,4-diazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-6-10(7-2-3-7)5-1-4-9-8/h7H,1-6H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFQQOHYAQYMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CN(C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Diazepan 2 One and Its Substituted Derivatives
Foundational Synthetic Routes to the Diazepanone Core
The construction of the 1,4-diazepan-2-one (B1253349) ring system is fundamentally achieved through cyclization strategies that form one of the amide or amine linkages within the seven-membered ring. Key among these are direct cyclization reactions and intramolecular reductive aminations.
Cyclization Reactions: Principles and Applications
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 1,4-diazepan-2-one core. These reactions typically involve the formation of an amide bond to close the seven-membered ring. A common strategy involves the reaction of a suitably functionalized ethylenediamine derivative with an α,β-unsaturated ester or a β-haloester.
For instance, the synthesis of substituted 1,4-diazepan-2-ones can be achieved through the condensation of an N-substituted ethylenediamine with a Michael acceptor like ethyl acrylate. The initial Michael addition is followed by an intramolecular cyclization to furnish the desired diazepanone. The introduction of the cyclopropyl (B3062369) group at the N-4 position, as in 4-Cyclopropyl-1,4-diazepan-2-one, would typically involve starting with N-cyclopropylethylenediamine.
Another versatile cyclization approach is the copper-catalyzed intramolecular amidation of a vinyl iodide. This method has been successfully applied to the synthesis of complex natural products containing the 1,4-diazepan-2-one core, such as CPZEN-45, an antibiotic targeting Mycobacterium tuberculosis. kyoto-u.ac.jp In this approach, a precursor containing a secondary amide and a vinyl iodide is subjected to copper catalysis to facilitate the ring-closing C-N bond formation. kyoto-u.ac.jp
| Cyclization Strategy | Starting Materials | Key Transformation | Reference |
| Michael Addition/Cyclization | N-substituted ethylenediamine, α,β-unsaturated ester | Intermolecular Michael addition followed by intramolecular amidation | General knowledge |
| Copper-Catalyzed Amidation | Vinyl iodide precursor with a secondary amide | Intramolecular C-N bond formation | kyoto-u.ac.jp |
Intramolecular Reductive Amination: Mechanism and Scope
Intramolecular reductive amination is a powerful and widely used method for the synthesis of cyclic amines, including the 1,4-diazepan-2-one ring system. This reaction involves the formation of an imine or iminium ion intermediate from a precursor containing both an amine and a carbonyl group (aldehyde or ketone), which is then reduced in situ to form the cyclic amine.
The general mechanism proceeds through the initial reaction between the amine and carbonyl functionalities to form a hemiaminal intermediate. wikipedia.org This is followed by the elimination of a water molecule to generate a cyclic imine or iminium ion. The subsequent reduction of this intermediate by a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), yields the final cyclic amine product. wikipedia.orgorganicchemistrytutor.com The choice of a mild reducing agent like NaBH₃CN is often preferred as it selectively reduces the iminium ion in the presence of the starting carbonyl group. organicchemistrytutor.com
This strategy has been pivotal in the synthesis of complex molecules like the liposidomycins and caprazamycins, which are nucleoside antibiotics featuring a 1,4-diazepan-2-one system. chim.it In these syntheses, an acyclic precursor containing a terminal aldehyde and a secondary amine is cyclized via intramolecular reductive amination to construct the diazepanone ring. chim.it
More recently, biocatalytic approaches using imine reductases (IREDs) have been developed for the intramolecular asymmetric reductive amination to produce chiral 1,4-diazepanes with high enantioselectivity. acs.orgresearchgate.net This enzymatic method offers a green and efficient alternative to traditional chemical reductants. acs.orgresearchgate.net
Stereochemical Control in Diazepanone Synthesis
The biological activity of substituted 1,4-diazepan-2-ones is often highly dependent on their stereochemistry. Consequently, the development of synthetic methods that allow for precise control over the stereochemical outcome is of paramount importance.
Enantioselective Synthesis Strategies for Chiral Centers
Achieving enantioselectivity in the synthesis of chiral 1,4-diazepan-2-ones can be accomplished through various strategies. One common approach is the use of chiral starting materials derived from the chiral pool. For example, enantiopure amino acids can be incorporated into the synthetic route to introduce a stereocenter, which can then direct the stereochemistry of subsequent transformations.
Another powerful strategy is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. As mentioned earlier, imine reductase-catalyzed intramolecular asymmetric reductive amination has emerged as a highly effective method for the synthesis of enantioenriched 1,4-diazepanes. acs.org This biocatalytic approach has been shown to produce a range of substituted 1,4-diazepanes with excellent enantiomeric excess (93 to >99% ee). acs.org
Diastereoselective Approaches to Substituted Diazepanones
In cases where multiple stereocenters are present in the 1,4-diazepan-2-one ring, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective synthesis can be achieved by employing substrate-controlled or reagent-controlled methods.
In substrate-controlled approaches, an existing chiral center in the molecule directs the stereochemical outcome of a new stereocenter's formation. For instance, the intramolecular reductive amination of a chiral precursor containing a stereocenter adjacent to the reacting amine or carbonyl group can lead to the preferential formation of one diastereomer.
Asymmetric Catalysis in Diazepanone Formation (e.g., Palladium-Catalyzed Allylic Alkylation)
Asymmetric catalysis offers a highly efficient means of constructing chiral centers in the 1,4-diazepan-2-one scaffold. A notable example is the palladium-catalyzed asymmetric allylic alkylation (AAA). While not directly forming the diazepanone ring, this reaction can be used to introduce chiral substituents onto a pre-formed diazepanone core.
A significant advancement in this area is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. This reaction allows for the synthesis of gem-disubstituted diazepanones bearing a variety of functional groups in high yields (up to >99%) and excellent enantioselectivities (up to 95% ee). The success of this transformation was found to be dependent on the use of an electron-rich p-anisoyl protecting group on the lactam and a nonpolar solvent.
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |
| Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX | N-benzoyl-1,4-diazepan-5-one | gem-disubstituted diazepanone | >99 | 95 |
| Pd₂(dba)₃ / (S)-(CF₃)₃-t-BuPHOX | N-p-anisoyl-1,4-diazepan-5-one | gem-disubstituted diazepanone | 91 | 92 |
This methodology has been applied to the synthesis of an analogue of the anti-insomnia drug suvorexant, demonstrating its utility in medicinal chemistry.
Sustainable and Advanced Synthetic Techniques
Recent advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the construction of complex molecular architectures like the 1,4-diazepan-2-one core. These techniques aim to reduce reaction times, minimize waste, and allow for greater molecular diversity.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. actascientific.comscienceopen.com In the context of nitrogen heterocycles, microwave energy has been successfully employed for the synthesis of benzodiazepine-2,5-diones and other related diazepine (B8756704) structures. scienceopen.comnih.gov
The synthesis of 1,4-benzodiazepin-2-ones has been achieved with excellent yields (around 90%) within minutes using focused microwave irradiation, eliminating the need for a catalyst. actascientific.com This energy-efficient approach often utilizes polar protic solvents like methanol and ethanol, which are effective absorbers of microwave radiation. actascientific.com For instance, the cyclization of 2-chloroacetamido benzophenone with hexamine and ammonium chloride in a methanol-water mixture under microwave irradiation provides the desired 1,4-benzodiazepin-2-one product rapidly. actascientific.com
While a specific microwave-assisted synthesis for this compound has not been detailed in the literature, the general principles of MAOS are applicable. A plausible approach would involve the cyclization of a suitable N-cyclopropyl-substituted ethylenediamine derivative with an appropriate three-carbon building block under microwave irradiation. The reaction conditions, such as solvent, temperature, and irradiation time, would need to be optimized to achieve a high yield of the target compound.
Table 1: Examples of Microwave-Assisted Synthesis of Diazepine Derivatives
| Starting Materials | Product | Reaction Time | Yield (%) |
| 2-Chloroacetamido benzophenone, Hexamine, Ammonium chloride | 1,4-Benzodiazepin-2-one derivative | Minutes | ~90 |
| Isatoic anhydride, Amino acid | Benzodiazepine-2,5-dione | 3 min | up to 71 |
This table presents representative data from the synthesis of related diazepine structures to illustrate the potential of microwave-assisted synthesis.
Biocatalysis and chemoenzymatic strategies offer highly selective and environmentally benign routes for the synthesis of lactams, the cyclic amide core of 1,4-diazepan-2-ones. nih.govillinois.edu These methods utilize enzymes to catalyze specific reactions with high enantio- and regioselectivity under mild conditions. illinois.edu
Engineered enzymes, such as variants of myoglobin, have been developed to catalyze intramolecular C-H amidation reactions, providing a novel strategy for the asymmetric synthesis of various lactam rings, including γ- and δ-lactams. nih.gov This approach allows for the construction of chiral lactams in high yields and with high enantioselectivity. nih.gov Another chemoenzymatic approach involves the use of lipases for the resolution of racemic intermediates, a key step in the synthesis of optically pure pharmaceutical compounds. illinois.edu For example, the enzymatic glycosylation of 3-hydroxy-β-lactams has been demonstrated, showcasing the potential of biocatalysis to modify complex heterocyclic structures. acs.org
The application of biocatalysis to the synthesis of this compound could involve the enzymatic resolution of a chiral precursor or the direct enzymatic cyclization to form the seven-membered ring with high stereocontrol. For instance, a lipase could be used to selectively acylate one enantiomer of a racemic N-cyclopropyl-1,2-diaminopropane derivative, allowing for the separation of the enantiomers before cyclization.
Table 2: Examples of Biocatalytic and Chemoenzymatic Lactam Synthesis
| Enzyme Type | Reaction Type | Substrate | Product | Key Advantage |
| Engineered Myoglobin | Intramolecular C-H Amidation | Dioxazolone reagents | β-, γ-, and δ-Lactams | High enantioselectivity |
| Lipase | Kinetic Resolution | (RS)-Indanol | Enantiopure Indanol | Access to chiral building blocks |
| (+)-γ-Lactamase | Hydrolysis | (±)-γ-Lactam | Optically pure (-)-γ-lactam and amino acid | Production of optically pure compounds |
This table provides examples of enzymatic methods used in the synthesis of lactams, highlighting the versatility of biocatalysis.
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net MCRs are highly efficient and atom-economical, making them particularly attractive for the generation of diverse chemical libraries for drug discovery. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been utilized for the synthesis of 1,4-benzodiazepine scaffolds. nih.gov
In a typical Ugi-based synthesis of 1,4-benzodiazepines, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid react in a concerted manner to form an intermediate that can then be cyclized to the desired diazepine ring system. nih.gov This approach allows for the introduction of multiple points of diversity in the final product. nih.gov For instance, the synthesis of 1,4-thienodiazepine-2,5-diones has been achieved through an Ugi-Deprotection-Cyclization (UDC) strategy. nih.gov
The synthesis of this compound via an MCR approach could be envisioned by reacting cyclopropylamine, an appropriate aldehyde or ketone, an isocyanide, and a suitable amino acid derivative. The resulting Ugi product would be designed to undergo a subsequent intramolecular cyclization to yield the target 1,4-diazepan-2-one ring. This strategy would offer a rapid and efficient route to a variety of substituted 1,4-diazepan-2-ones by simply varying the initial components.
Table 3: Examples of Multicomponent Reactions for Diazepine Synthesis
| MCR Type | Starting Materials | Product Scaffold |
| Ugi-4CR | Methyl anthranilate, Isocyanide, Boc-glycinal, Aldehyde | 1,4-Benzodiazepine |
| Ugi-4CR | Aminophenylketones, Isocyanide, Boc glycine, Aldehyde | 1,4-Benzodiazepine |
| Isocyanide-based MCR | 1,3-Diaminopropane, Carbonyl compounds, Isocyanide | 1,4-Diazepine-2-amine |
This table showcases the application of multicomponent reactions in the synthesis of diverse diazepine-based structures.
Conformational Analysis and Dynamic Behavior of 1,4 Diazepan 2 One Structures
Theoretical Principles of Seven-Membered Ring Conformations
Seven-membered rings, such as the 1,4-diazepan-2-one (B1253349) core, are significantly more flexible than their five- and six-membered counterparts. researchgate.net Their conformational landscape is characterized by numerous low-energy forms with small energy barriers separating them, leading to complex dynamic equilibria. researchgate.net Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its heteroatomic analogues exist as a mixture of conformations, primarily in the twist-chair and chair families. acs.orgnih.gov
Puckering Parameters and Conformational Space Mapping
The precise shape of a non-planar seven-membered ring can be quantitatively described using Cremer-Pople puckering parameters. acs.orgchemrxiv.org For a seven-membered ring, there are 7-3 = 4 puckering parameters that define its conformation. smu.edu These are typically divided into two pseudorotational subspaces: {q₂, φ₂} and {q₃, φ₃}. smu.edu The amplitudes (q₂, q₃) describe the degree of puckering, while the phase angles (φ₂, φ₃) describe the type of pucker.
These four parameters map the entire conformational space of the ring onto a torus, where different regions correspond to specific ideal conformations. smu.eduresearchgate.net This mapping allows for a complete characterization of any given conformation and the pathways for interconversion between them. researchgate.netnih.gov
Table 1: Idealized Conformations of Seven-Membered Rings
| Family | Ideal Conformations | Description |
|---|---|---|
| Chair (C) | Chair (C), Twist-Chair (TC) | Characterized by one atom being uniquely out of the plane on one side, and two atoms on the other. The TC form is typically more stable. |
| Boat (B) | Boat (B), Twist-Boat (TB) | Characterized by two atoms pointing "up" and two atoms pointing "down" relative to the other three. The TB form is generally of lower energy than the B form. |
This table summarizes the primary conformational families for seven-membered rings based on their symmetry and puckering characteristics.
Interconversion Pathways and Energy Barriers (e.g., Chair, Boat, Twist-Boat)
The flexibility of the 1,4-diazepan-2-one ring allows for rapid interconversion between various conformers at room temperature. nih.gov The primary conformations are generally considered to be part of the chair, boat, and twist-boat families. nih.gov The lowest energy conformations for seven-membered rings are typically the twist-chair (TC) and chair (C) forms. acs.org
The interconversion between these states does not proceed through a single high-energy planar state but rather through a series of pseudorotational pathways. For instance, the transition between different chair and twist-chair forms constitutes a low-energy pseudorotation circuit. researchgate.net A higher energy barrier must be overcome to enter the boat/twist-boat family of conformations. The energy barriers for these inversions in related 1,4-benzodiazepin-2-ones have been found to be around 12 kcal/mol, indicating that the conformers interconvert rapidly at ambient temperatures. nih.gov
Experimental Elucidation of Molecular Conformation
Experimental techniques are crucial for validating theoretical models and providing a tangible understanding of the conformational preferences of molecules like 4-cyclopropyl-1,4-diazepan-2-one in both solution and solid states.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies
NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of cyclic systems in solution. For 1,4-diazepan-2-one derivatives, ¹H and ¹³C NMR spectra can provide time-averaged information about the predominant conformation. derpharmachemica.comnih.gov
More advanced techniques, such as Dynamic NMR (DNMR) and two-dimensional exchange spectroscopy (2D-EXSY), are employed to quantify the kinetics of conformational interconversion. nih.gov By analyzing spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of ring inversion increases. This allows for the direct measurement of the activation energy (energy barrier) for the inversion process. nih.gov Such studies on related 1,4-benzodiazepin-2-ones have successfully characterized these barriers, providing deep insight into the flexibility of the seven-membered ring. nih.gov
X-ray Crystallography for Solid-State Conformation and Stereochemistry
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's conformation in the solid state. acs.org This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. chemrxiv.org
For a molecule like this compound, an X-ray structure would reveal which of the possible low-energy conformations (e.g., twist-chair, boat) is adopted in the crystal lattice. It would also define the precise orientation of the N-cyclopropyl substituent as either pseudo-axial or pseudo-equatorial. This information is invaluable for understanding the intrinsic conformational preferences of the molecule, which are often influenced by intermolecular forces and crystal packing effects. acs.orgnih.gov
Computational Approaches to Conformational Landscapes
Computational chemistry offers a powerful complement to experimental methods, allowing for the detailed exploration of the entire conformational energy surface of a molecule. Methods such as molecular mechanics and quantum mechanics (specifically Density Functional Theory, DFT) are used to model the structures and relative stabilities of all possible conformers. nih.govnih.gov
For the 1,4-diazepan-2-one ring system, computational studies can map the potential energy surface, identifying the lowest energy conformations and the transition states that connect them. nih.gov These calculations can accurately reproduce experimental energy barriers for ring inversion, often within 1-2 kcal/mol. nih.gov Furthermore, computational models provide structural parameters and insights into the electronic effects of substituents, such as the N4-cyclopropyl group, on the ring's conformational preferences. nih.gov This synergy between calculation and experiment provides a comprehensive understanding of the molecule's dynamic behavior.
Table 2: Summary of Conformational Analysis Techniques
| Technique | State | Information Provided | Strengths |
|---|---|---|---|
| NMR Spectroscopy | Solution | Time-averaged conformation, dynamic processes, energy barriers. nih.gov | Provides data on behavior in solution, quantifies dynamic equilibria. |
| X-ray Crystallography | Solid | Precise 3D structure, bond lengths/angles, stereochemistry. acs.org | Unambiguous determination of a single, stable conformation. |
| Computational Modeling | In Silico | Relative energies of all conformers, transition state structures, potential energy surface. nih.gov | Allows exploration of unstable or transient structures; predictive power. |
This table outlines the primary methods used to investigate the conformational landscape of 1,4-diazepan-2-one structures.
Force Field (e.g., MM3) Calculations for Conformational Energy Minimization
Force field methods, a type of molecular mechanics, offer a computationally efficient approach to determine the preferred three-dimensional structures of molecules. These methods model a molecule as a collection of atoms held together by bonds with associated potential energy functions that describe bond stretching, angle bending, torsional angles, and non-bonded interactions.
For a molecule like this compound, a force field such as MM3 (Molecular Mechanics 3) would be employed to perform conformational energy minimization. The process involves systematically altering the geometry of the molecule to find the arrangement of atoms that corresponds to the lowest potential energy, known as the global energy minimum. The seven-membered diazepanone ring is inherently non-planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms.
The substitution of a cyclopropyl (B3062369) group at the N4 position introduces additional complexity to the conformational analysis. The orientation of the cyclopropyl ring relative to the diazepanone ring will significantly influence the stability of the various conformers due to steric hindrance and electronic effects.
Illustrative Data from a Hypothetical MM3 Calculation:
The following interactive table represents a hypothetical outcome of an MM3 conformational search for this compound, illustrating the relative energies of possible stable conformers.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-N1-C7-C6) | Cyclopropyl Orientation |
| Twist-Boat 1 | 0.00 | -65° | Pseudo-equatorial |
| Twist-Boat 2 | 0.85 | 68° | Pseudo-axial |
| Chair | 2.50 | -55° | Equatorial |
| Boat | 4.20 | 0° | Axial |
Note: This data is illustrative and intended to demonstrate the type of information obtained from force field calculations.
Density Functional Theory (DFT) for Gas-Phase Conformations and Energetics
Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure of molecules compared to force fields. DFT calculations are used to refine the geometries obtained from molecular mechanics and to provide more reliable energetic information. These calculations are particularly valuable for understanding the subtle electronic interactions that can influence conformational preferences.
For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G*), would be performed on the low-energy conformers identified by force field methods. These calculations would provide optimized geometries and single-point energies in the gas phase, allowing for a more precise ranking of the stability of the conformers.
Furthermore, DFT is instrumental in studying the dynamic behavior of the molecule, such as the energy barriers for ring inversion. The 1,4-diazepan-2-one ring can interconvert between different conformations, and DFT can be used to locate the transition state structures that connect these minima on the potential energy surface. The calculated energy of the transition state relative to the ground state conformer gives the activation energy for the ring-flipping process. Computational studies on related 1,4-benzodiazepin-2-ones have shown that DFT calculations can reproduce experimental ring-inversion barriers with high accuracy. acs.orgnih.gov
Illustrative DFT Results for Conformational Energetics:
This table presents hypothetical relative free energies (ΔG) for the conformers of this compound as determined by DFT calculations in the gas phase.
| Conformer | Relative Free Energy (ΔG, kcal/mol) | Population (%) at 298 K |
| Twist-Boat 1 | 0.00 | 78.5 |
| Twist-Boat 2 | 0.95 | 18.5 |
| Chair | 3.10 | 2.9 |
| Boat | 5.00 | 0.1 |
Note: This data is for illustrative purposes. The population is calculated based on the Boltzmann distribution.
These computational approaches, from the broad conformational searching with force fields to the detailed energetic analysis with DFT, are essential for building a comprehensive model of the structural and dynamic properties of this compound.
Chemical Reactivity and Derivatization of the 1,4 Diazepan 2 One Scaffold
General Reaction Patterns of Cyclic Ureas and Lactams
The 1,4-diazepan-2-one (B1253349) structure combines the functionalities of a lactam and a cyclic N,N'-disubstituted urea analogue. This unique combination dictates its chemical reactivity.
Lactam Moiety (N1-C2=O): The lactam portion of the ring is fundamentally a cyclic amide. As such, it is susceptible to nucleophilic attack at the carbonyl carbon (C2). Under acidic or basic conditions, this can lead to hydrolytic cleavage of the amide bond, opening the seven-membered ring to yield an amino acid derivative. The nitrogen atom at the N1 position possesses a lone pair of electrons and an acidic proton, making it a site for deprotonation followed by alkylation or acylation. The carbon atom adjacent to the carbonyl group (C3) is the α-carbon and can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles.
Functional Group Transformations
The saturated nature of the diazepanone ring, with the exception of the carbonyl group, presents specific opportunities for oxidation and reduction reactions.
Reduction: The most common reduction reaction for the 1,4-diazepan-2-one scaffold involves the carbonyl group of the lactam. Strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the amide functionality. libretexts.orgrsc.org Treatment of 4-Cyclopropyl-1,4-diazepan-2-one with LiAlH₄ would be expected to reduce the C2 carbonyl to a methylene group (CH₂), yielding the corresponding saturated 1-cyclopropyl-1,4-diazepane. This transformation is a powerful tool for converting the lactam into a fully reduced cyclic diamine, significantly altering the structure and basicity of the molecule. Weaker reducing agents like sodium borohydride are generally not reactive enough to reduce amides. libretexts.org
Oxidation: The diazepanone ring has several sites susceptible to oxidation. The tertiary nitrogen at N4 can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA. researchgate.net The carbon atom alpha to the carbonyl (C3) is another potential site for oxidation. Drawing parallels from the metabolism of structurally related 1,4-benzodiazepines, such as phenazepam, C3-hydroxylation is a known metabolic pathway. wikipedia.org This suggests that chemical oxidation could selectively introduce a hydroxyl group at this position, providing a handle for further functionalization. Furthermore, oxidative methods can be employed to functionalize C(sp³)–H bonds at positions more remote from the activating nitrogen atoms, although this often requires specific directing groups or catalysts. nih.govrsc.orgthieme-connect.com
Functionalization at nitrogen and carbon centers is a primary strategy for creating libraries of 1,4-diazepan-2-one derivatives.
Nitrogen Centers: The N1 position, being a secondary amide, is the most reactive nitrogen for alkylation and acylation. Deprotonation with a suitable base (e.g., sodium hydride, sodium methoxide) generates a nucleophilic amide anion that readily reacts with electrophiles like alkyl halides or acyl chlorides. vt.edu This allows for the introduction of a wide variety of substituents at the N1 position. The N4 nitrogen is a tertiary amine and is therefore unreactive towards typical acylation and alkylation, though it could be quaternized with highly reactive alkylating agents.
Carbon Centers: The C3 position, being alpha to the lactam carbonyl, is the most acidic carbon on the ring. Using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) can generate a C3-enolate. This enolate can then be trapped with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups. This strategy has been successfully employed in the synthesis of 3,3-disubstituted "quaternary" 1,4-benzodiazepin-2-ones, demonstrating the viability of this approach for creating sterically hindered centers. researchgate.net The choice of base, solvent, and temperature is critical for achieving high yields and controlling stereoselectivity.
| Position | Reaction Type | Typical Reagents | Product | Reference Example |
|---|---|---|---|---|
| N1 | Alkylation | 1. Base (NaH, MeONa) 2. Electrophile (e.g., CH₃I, BnBr) | N1-Alkyl-1,4-diazepan-2-one | N-methylation of des-methyl diazepam. vt.edu |
| N1 | Acylation | 1. Base (NaH, Pyridine) 2. Electrophile (e.g., Ac₂O, BzCl) | N1-Acyl-1,4-diazepan-2-one | Standard amide acylation protocols. |
| C3 | Alkylation | 1. Strong Base (LDA, KHMDS) 2. Electrophile (e.g., CH₃I, Allyl-Br) | 3-Alkyl-1,4-diazepan-2-one | Enantioselective alkylation of N-i-Pr 1,4-benzodiazepin-2-ones. researchgate.net |
| C3 | Acylation | 1. Strong Base (LDA, KHMDS) 2. Electrophile (e.g., AcCl, PhCOCl) | 3-Acyl-1,4-diazepan-2-one | Based on general enolate chemistry. |
Electronic Structure Analysis using Quantum Mechanics
Quantum mechanics calculations are instrumental in describing the electron distribution and energy levels within a molecule, which are key determinants of its chemical behavior.
HOMO-LUMO Energy Levels and Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, the specific HOMO-LUMO energy values and the resulting energy gap would be determined through computational methods such as Density Functional Theory (DFT). These calculations would reveal the regions of the molecule most likely to be involved in electron transfer processes.
Table 1: Theoretical HOMO-LUMO Energy Levels and Energy Gap for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: Specific computational data for this compound is not available in the public domain. The table is representative of the data that would be generated from such a study.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors indicating varying electrostatic potential. Typically, red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.
An MEP analysis of this compound would likely show a negative potential around the carbonyl oxygen atom of the lactam ring, making it a primary site for electrophilic interactions. The regions around the hydrogen atoms, particularly the N-H proton, would exhibit a positive potential.
Quantum Chemical Descriptors for Reactivity Prediction
Beyond the HOMO-LUMO gap, several other quantum chemical descriptors can be calculated to predict the reactivity of this compound. These include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).
Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).
These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding their chemical behavior in various environments.
Table 2: Predicted Quantum Chemical Descriptors for this compound
| Descriptor | Value |
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Softness (S) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Note: Specific computational data for this compound is not available in the public domain. The table is representative of the data that would be generated from such a study.
Intermolecular Interactions and Crystal Engineering
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Understanding these interactions is fundamental to crystal engineering, which aims to design and synthesize crystalline materials with desired properties.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. The properties mapped onto this surface, such as dnorm (normalized contact distance), provide a detailed picture of close contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions in Solid State
For this compound, the presence of a lactam moiety with an N-H donor and a C=O acceptor strongly suggests that hydrogen bonding will be a dominant feature in its solid-state structure. It is highly probable that molecules of this compound would form hydrogen-bonded dimers or chains.
In addition to classical hydrogen bonds, other weaker non-covalent interactions would also play a role in the crystal packing. These include:
van der Waals forces: Ubiquitous, non-specific interactions arising from temporary fluctuations in electron density.
C-H···O interactions: Weak hydrogen bonds where a C-H group acts as the donor.
π-interactions: Although the molecule lacks extensive aromatic systems, weak interactions involving the cyclopropyl (B3062369) ring or the carbonyl group might be present.
A detailed crystallographic study, which is currently unavailable in the literature, would be necessary to definitively characterize the hydrogen bonding network and other non-covalent interactions that dictate the three-dimensional architecture of crystalline this compound.
Lack of Specific Data Prevents Analysis of Crystal Packing Motifs for this compound
A comprehensive examination of the prediction of crystal packing motifs for the chemical compound this compound cannot be completed at this time due to a lack of available scientific data. Extensive searches of chemical databases and the scientific literature did not yield any specific experimental or computational studies on the crystal structure and packing arrangements of this particular molecule.
While research exists on the crystal structures of related 1,4-diazepan-2-one derivatives, this information is not directly applicable to this compound. The substitution of a cyclopropyl group at the N4 position introduces unique steric and electronic properties that would significantly influence its intermolecular interactions and, consequently, its crystal packing motifs. Extrapolation from other derivatives would be speculative and would not meet the required standards of scientific accuracy for this analysis.
Theoretical and Computational Chemistry Studies
Molecular Interactions and Crystal Packing
A critical aspect of understanding the solid-state properties of a pharmaceutical compound is the analysis of its crystal packing motifs. These motifs are the recurrent, specific arrangements of molecules in a crystal lattice, governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and electrostatic forces. Computational methods are often employed to predict these arrangements, providing insight into the likely polymorphs and the stability of the crystalline form.
For a molecule like 4-Cyclopropyl-1,4-diazepan-2-one, computational studies would typically involve:
Conformational Analysis: Identifying the low-energy conformations of the flexible seven-membered diazepanone ring and the orientation of the cyclopropyl (B3062369) substituent.
Intermolecular Interaction Energy Calculations: Quantifying the strength of potential hydrogen bonds (e.g., between the amide N-H donor and the carbonyl oxygen acceptor) and other non-covalent interactions.
Crystal Structure Prediction (CSP): Using specialized software to generate and rank a multitude of possible crystal packing arrangements based on their calculated lattice energies.
Therefore, the section on the prediction of crystal packing motifs for this compound remains an area for future investigation.
Future Perspectives in 1,4 Diazepan 2 One Chemical Research
Advancements in Synthetic Methodologies for Complex Derivatives
The creation of intricate 1,4-diazepan-2-one (B1253349) derivatives demands more sophisticated and efficient synthetic strategies than traditional methods. Future research will likely capitalize on several cutting-edge methodologies to build libraries of complex molecules with high precision and diversity.
Modern synthetic approaches are moving towards modular and convergent strategies. A modular approach allows for the variation of ring size, substitution, and configuration by combining different building blocks, such as cyclic sulfamidates and hydroxy sulfonamides, to create diverse piperazine, 1,4-diazepine, and 1,5-diazocane scaffolds. researchgate.net This method is ideal for generating lead-like compounds for drug discovery. Another powerful technique is the use of N-propargylamines as versatile building blocks, which can be transformed into 1,4-diazepane cores through reactions with high atom economy and shorter synthetic routes. rsc.org
Furthermore, advanced synthetic processes are being employed to enhance efficiency and yield. Metal-catalyzed reactions, particularly palladium-catalyzed carbonylations, have emerged as a novel means to synthesize 1,4-benzodiazepines, a related and foundational class of compounds. acs.org Continuous flow synthesis represents another frontier, offering improved control over reaction parameters, enhanced safety, and greater production efficiency. frontiersin.org A two-step continuous flow process for diazepam, for example, achieved a high yield and purity in a significantly reduced time frame. frontiersin.org These technologies, including solid-phase synthesis and multi-component or domino reactions, are pivotal for systematically exploring the chemical space around the 1,4-diazepan-2-one core and synthesizing complex derivatives like 4-Cyclopropyl-1,4-diazepan-2-one. researchgate.net
Computational Modeling for Predictive Chemical Design
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and predicting their biological activity before synthesis. For 1,4-diazepan-2-one derivatives, these in silico methods are crucial for navigating the vast chemical space and prioritizing synthetic targets.
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this approach. By developing mathematical models based on the structural features of existing compounds, QSAR can predict the activity of novel derivatives. For instance, QSAR models based on Kier-Hall electrotopological state (E-state) indices have been successfully used to predict the anti-HIV activity of tetrahydroimidazo-[4,5,1-jk]- rsc.orgCurrent time information in Dubai, AE.-benzodiazepinone derivatives. nih.gov These models can quantify the electronic and steric factors that influence biological activity, suggesting that specific substitutions, such as bulky and electropositive groups in one ring or electron-withdrawing groups in another, can enhance a compound's desired effects. nih.gov
Pharmacophore modeling and virtual screening are other powerful computational techniques. A pharmacophore model identifies the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.com This model can then be used to screen large virtual libraries of compounds to identify those that fit the pharmacophore and are likely to be active. mdpi.com This process, combined with molecular docking studies that simulate the binding of a ligand to its target protein, allows researchers to assess binding affinity and prioritize candidates for synthesis and experimental testing. nih.govmdpi.com
Integrated Experimental and Theoretical Approaches to Structural Chemistry
The most profound understanding of a molecule's function comes from integrating experimental data with theoretical calculations. This synergy is particularly important in structural chemistry, where the precise three-dimensional arrangement of atoms dictates a compound's biological interactions.
X-ray crystallography is a cornerstone experimental technique that provides the definitive solid-state structure of a molecule. For example, the crystal structures of synthesized 2,7-diphenyl-1,4-diazepan-5-one derivatives have been determined, revealing key intermolecular interactions such as N-H…O hydrogen bonds that lead to dimer formation. nih.gov
However, a static crystal structure does not tell the whole story. Combining this experimental data with theoretical methods like molecular docking and molecular dynamics simulations provides a dynamic picture of how the molecule behaves and interacts with biological targets. nih.govmdpi.com Docking studies can take an experimentally determined crystal structure and predict its binding mode within a protein's active site, highlighting key interactions that contribute to its biological effect. nih.gov Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time. mdpi.com This integrated approach, which combines the factual accuracy of experimental structures with the predictive power of computational models, is essential for the rational design of next-generation 1,4-diazepan-2-one-based therapeutics.
Q & A
Q. What are the key synthetic routes for 4-cyclopropyl-1,4-diazepan-2-one, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves introducing the cyclopropyl group into the diazepanone core. A common approach includes:
- Step 1 : Cyclopropane ring formation via [2+1] cycloaddition using diazomethane or via alkylation of a pre-functionalized diazepanone intermediate.
- Step 2 : Acylation or ring closure under basic conditions (e.g., using triethylamine or DBU) to stabilize the diazepanone backbone.
- Optimization : Reaction temperature (0–5°C for cyclopropane stability) and solvent polarity (acetonitrile or THF) significantly impact regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product from byproducts like unreacted cyclopropane precursors .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar impurities?
- 1H/13C NMR : The cyclopropyl group shows distinct deshielded protons (δ 0.5–1.5 ppm) and quaternary carbons (δ 20–25 ppm). The diazepanone carbonyl (C=O) appears at ~170 ppm in 13C NMR.
- IR : A strong carbonyl stretch at ~1650–1680 cm⁻¹ confirms the lactam structure.
- MS (ESI+) : Molecular ion [M+H]+ at m/z 153.1 (C₇H₁₀N₂O) and fragmentation peaks (e.g., loss of cyclopropane at m/z 111) differentiate it from impurities like open-chain amides .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact (H315, H319).
- Ventilation : Use fume hoods due to potential respiratory irritation (H335).
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Emergency protocols should align with SDS guidelines for structurally related diazepanones .
Advanced Research Questions
Q. How can conformational analysis (via DFT or X-ray crystallography) resolve ambiguities in the puckering dynamics of the diazepanone ring?
- DFT Calculations : Use B3LYP/6-31G(d) to model ring puckering modes (e.g., boat vs. chair). Cyclopropyl substitution induces strain, favoring a twisted boat conformation.
- X-ray Crystallography : SHELX refinement (e.g., SHELXL-2018) reveals bond angles and torsional parameters. For example, the C3–C4–N1–C2 dihedral angle (~15–20°) indicates partial planarity disruption .
Q. What experimental strategies address contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity)?
- Dose-Response Analysis : Use HEK-293 or SH-SY5Y cell lines to establish EC₅₀/IC₅₀ values under standardized conditions (e.g., 24-h exposure, serum-free media).
- Receptor Profiling : Radioligand displacement assays (e.g., [³H]-flunitrazepam for GABAₐ receptor binding) paired with cytotoxicity assays (MTT or LDH release) can isolate target-specific effects from nonspecific toxicity .
Q. How can hydrogen-bonding patterns (graph set analysis) predict crystallization behavior of this compound derivatives?
Q. What chromatographic methods (HPLC, LC-MS) are optimal for impurity profiling in scaled-up synthesis batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
